REACTION_CXSMILES
|
ClC1C=CC2NCCCC(=O)C=2C=1.ClC1C=CC2N(C(=O)C3C=CC([N+]([O-])=O)=CC=3C)CCCC(=O)C=2C=1.ClC1C=CC2N(C(=O)C3C=CC(NC(=O)C4C=CC=CC=4C)=CC=3C)CCCC(=O)C=2C=1.[Cl:71][C:72]1[CH:73]=[CH:74][C:75]2[N:81]([S:82]([C:85]3[CH:90]=[CH:89][C:88]([CH3:91])=[CH:87][CH:86]=3)(=[O:84])=[O:83])[CH2:80][CH2:79][CH:78](C(OCC)=O)[C:77](=[O:97])[C:76]=2[CH:98]=1.Cl>O.C(O)(=O)C>[Cl:71][C:72]1[CH:73]=[CH:74][C:75]2[N:81]([S:82]([C:85]3[CH:90]=[CH:89][C:88]([CH3:91])=[CH:87][CH:86]=3)(=[O:83])=[O:84])[CH2:80][CH2:79][CH2:78][C:77](=[O:97])[C:76]=2[CH:98]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CCCN2)=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)[N+](=O)[O-])C)=O)=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)NC(C2=C(C=CC=C2)C)=O)C)=O)=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CCCN2)=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(C(CCN2S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC)=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(CCCN2S(=O)(=O)C2=CC=C(C=C2)C)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |